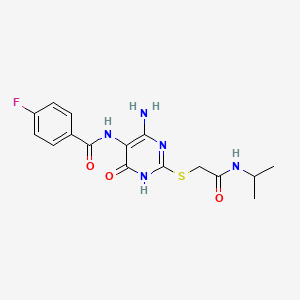
N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is related to a class of molecules investigated for various biological activities, including their role as enzyme inhibitors, potential anticancer agents, and their utility in medical imaging. These compounds often feature a complex molecular architecture that includes fluorobenzamide groups, pyrimidine rings, and isopropylamino substituents.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from simple precursors to achieve the complex structure. A common approach includes the condensation of benzoic acids with diamines or amino alcohols, followed by halogenation, amidation, or sulfonation reactions to introduce specific functional groups (Gangjee, Lin, Kisliuk, & McGuire, 2005). For instance, compounds similar to the one in your query have been synthesized using the carbodiimide method, starting from fluorouracil derivatives and amino acid esters (Xiong et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography and computational methods, revealing their conformation and the spatial arrangement of functional groups. Density functional theory (DFT) calculations are often employed to compare theoretical and experimental geometric parameters, providing insights into the electronic structure, which is crucial for understanding the compound's reactivity and interactions with biological targets (Huang et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and redox reactions, depending on their functional groups. For example, fluorobenzamide compounds have been utilized in formal [4+2] cycloaddition reactions, leading to products with potential applications in fluorescent imaging (Lu et al., 2022).
Aplicaciones Científicas De Investigación
Discovery and Antipsychotic Applications
A study by Satoh et al. (2009) identified a compound with a similar structure as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist. This compound exhibited excellent subtype selectivity and good pharmacokinetic profiles in rats, demonstrating potent antipsychotic-like effects in several animal models. It was also mentioned as suitable for development as a PET tracer, highlighting its potential for elucidating mGluR1 functions in humans Satoh et al., 2009.
PET Imaging for mGluR1 in Rodent Brain
Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands for imaging mGluR1 in rodent brains, using structures related to the chemical compound . These ligands showed high in vitro binding affinity for mGluR1, with specific binding in the cerebellum and thalamus observed in rat brain sections. This study indicates the potential of these compounds for imaging brain mGluR1, contributing to the understanding of its functions Fujinaga et al., 2012.
Novel Hypoxia-Selective Cytotoxins
Research by Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, which shares structural similarities with the compound . The study's findings contribute to understanding the selective toxicity of such compounds towards hypoxic cells, an essential factor in designing targeted cancer therapies Palmer et al., 1995.
Development as a PET Ligand
Yamasaki et al. (2011) developed a new PET ligand for imaging mGluR1 in the brain. This ligand, synthesized via fluorination of a novel nitro precursor, demonstrated specific binding to mGluR1 in various brain regions, underscoring its promise for in vivo evaluation of mGluR1 Yamasaki et al., 2011.
Anticancer Agent Development
A study by Theoclitou et al. (2011) identified a compound from a series of kinesin spindle protein (KSP) inhibitors, showing excellent biochemical potency and pharmaceutical properties suitable for clinical development as an anticancer agent. This compound induced cellular death by arresting cells in mitosis, leading to a monopolar spindle phenotype characteristic of KSP inhibition Theoclitou et al., 2011.
Propiedades
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3S/c1-8(2)19-11(23)7-26-16-21-13(18)12(15(25)22-16)20-14(24)9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,23)(H,20,24)(H3,18,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATRMNNYTZGSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)
![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)
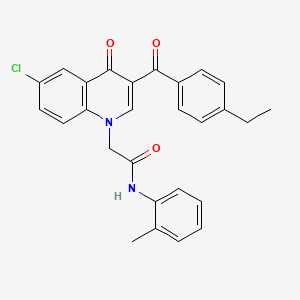
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)
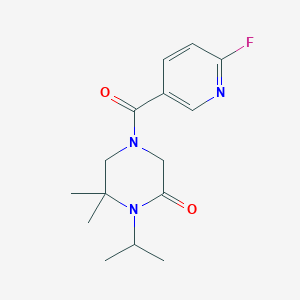

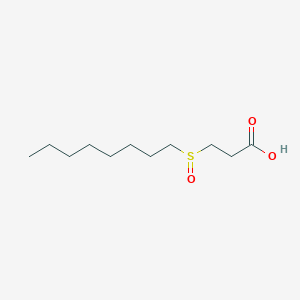
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)

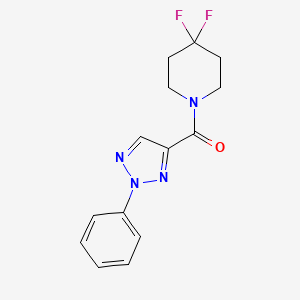
![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)
![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)
![N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2488036.png)